5-[(2-Fluorobenzyl)amino]-2-(morpholin-4-yl)benzoic acid
Description
5-[(2-Fluorobenzyl)amino]-2-(morpholin-4-yl)benzoic acid is a benzoic acid derivative featuring a 2-fluorobenzylamine substituent at the 5-position and a morpholine ring at the 2-position. This compound combines a polar carboxylic acid group with a lipophilic fluorinated aromatic system and a morpholine moiety, which is often employed in drug design to enhance solubility and bioavailability .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methylamino]-2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-16-4-2-1-3-13(16)12-20-14-5-6-17(15(11-14)18(22)23)21-7-9-24-10-8-21/h1-6,11,20H,7-10,12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQULHDZWJGXHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC3=CC=CC=C3F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-2-morpholin-4-ylbenzoic Acid
This intermediate is typically synthesized via nitration of 2-morpholin-4-ylbenzoic acid followed by reduction. A representative protocol involves:
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Nitration : Treatment of 2-morpholin-4-ylbenzoic acid with concentrated nitric acid () and sulfuric acid () at 0–5°C for 2 hours, yielding 5-nitro-2-morpholin-4-ylbenzoic acid.
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Reduction : Catalytic hydrogenation using palladium on carbon () under (1 atm) in ethanol at room temperature for 6 hours.
Table 1: Reaction Conditions for Intermediate 1 Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitration | , | 0–5°C | 2 h | 78% |
| Reduction | , | RT | 6 h | 92% |
Stepwise Synthesis of the Target Compound
Coupling of 5-Amino-2-morpholin-4-ylbenzoic Acid with 2-Fluorobenzylamine
The final step involves nucleophilic substitution or reductive amination. A preferred method uses EDC/HOBt-mediated coupling to form the benzylamino linkage:
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Activation of Carboxylic Acid :
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5-Amino-2-morpholin-4-ylbenzoic acid (1 eq) is dissolved in anhydrous DMF.
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EDC (1.2 eq) and HOBt (1.1 eq) are added at 0°C, stirred for 30 minutes.
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Amination :
Table 2: Optimization of Coupling Conditions
| Catalyst System | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDC/HOBt | DMF | RT | 12 h | 85% |
| DCC/DMAP | CH₂Cl₂ | 0°C → RT | 24 h | 72% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents describe a continuous flow system to enhance reproducibility and safety:
Purification Techniques
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Recrystallization : Ethanol/water (7:3) yields 95% pure product.
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Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual impurities.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 4.42 (s, 2H, CH₂), 3.72–3.68 (m, 4H, morpholine), 2.98–2.94 (m, 4H, morpholine).
Challenges and Mitigation Strategies
Byproduct Formation
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Issue : Formation of dimeric species during coupling.
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Solution : Use of excess 2-fluorobenzylamine (1.5 eq) suppresses dimerization.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorobenzyl)amino]-2-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(2-Fluorobenzyl)amino]-2-(morpholin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Fluorobenzyl)amino]-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain enzymes or receptors, while the morpholine ring can modulate its solubility and bioavailability . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on structural formula.
Key Observations:
- Morpholine vs. Simpler Substituents: The morpholine group in the target compound likely enhances solubility compared to analogs like 2-[(2-fluorobenzyl)amino]benzoic acid (), which lacks this polar moiety .
- This effect is shared with compounds like the Schiff base in .
- Steric and Electronic Effects : The 5-chloro-2-methoxybenzyl substituent in introduces steric hindrance and electron-withdrawing effects, which may alter binding interactions in biological targets compared to the target compound .
Biological Activity
5-[(2-Fluorobenzyl)amino]-2-(morpholin-4-yl)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C18H19FN2O
Molecular Weight: 330.4 g/mol
IUPAC Name: this compound
The compound features a fluorobenzyl group , a morpholine ring , and a benzoic acid moiety , which contribute to its biological properties. The presence of the fluorine atom is particularly significant as it can enhance the compound's lipophilicity and binding affinity to biological targets.
The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. The fluorobenzyl group may improve binding affinity, while the morpholine ring can enhance solubility and bioavailability. Preliminary studies suggest that this compound may act as an inhibitor in various biochemical pathways, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Activity
A study investigating related compounds indicated that derivatives of morpholine-containing benzoic acids exhibited broad-spectrum antimicrobial activity . The minimum inhibitory concentration (MIC) values ranged from 3.12 to 50 µg/mL against various strains of bacteria and fungi, including Candida albicans . This suggests that this compound may possess similar antimicrobial properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-5-fluorobenzoic acid | Lacks morpholine ring | Moderate antibacterial activity |
| 5-Amino-2-morpholin-4-ylbenzoic acid | Contains morpholine but no fluorobenzyl | Potential anticancer activity |
This compound stands out due to its unique combination of functional groups, which may enhance its reactivity and biological activity compared to similar compounds.
Case Studies and Research Findings
- Synthesis and Antimicrobial Testing : A series of related morpholine derivatives were synthesized and tested for antimicrobial activity. The results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating a potential application for this compound in treating infections .
- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship of DPP-IV inhibitors highlighted the importance of fluorine substitution in enhancing biological activity. This insight could be applicable to understanding how modifications to this compound might improve its efficacy as a therapeutic agent .
- Potential in Diabetes Treatment : Similar compounds have been investigated for their role as DPP-IV inhibitors, which are crucial in managing type 2 diabetes mellitus (T2DM). Given the structural characteristics of this compound, it may also be explored for such applications .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-[(2-Fluorobenzyl)amino]-2-(morpholin-4-yl)benzoic acid?
Answer:
A common approach involves condensation reactions between 5-amino-2-hydroxybenzoic acid derivatives and fluorinated aldehydes. For example, refluxing equimolar quantities of 5-amino-2-hydroxybenzoic acid with 2-fluorobenzaldehyde in methanol under controlled conditions (45–60 minutes) yields Schiff base intermediates, which can be further functionalized with morpholine moieties . Multi-step syntheses may employ protective group strategies (e.g., tert-butyl esters) to prevent undesired side reactions during coupling steps . Post-synthesis purification often uses column chromatography with polar/non-polar solvent gradients, followed by recrystallization in methanol or ethanol to isolate high-purity crystals .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR (400–600 MHz) resolves aromatic protons (δ 6.5–8.5 ppm) and morpholine methylene signals (δ 3.5–4.0 ppm). Fluorine-19 NMR confirms the presence of the 2-fluorobenzyl group (δ -110 to -120 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98%), with UV detection at 254 nm .
- Mass Spectrometry (HRMS): ESI-HRMS validates the molecular ion ([M+H]+) with <2 ppm error .
Advanced: How can researchers address discrepancies in spectroscopic data during structural elucidation?
Answer:
Discrepancies often arise from tautomerism, polymorphism, or residual solvents. For example:
- Tautomerism: The 2-fluorobenzylamino group may exhibit keto-enol tautomerism, altering NMR shifts. Variable-temperature NMR (25–60°C) can stabilize dominant forms .
- Polymorphism: X-ray crystallography (single-crystal XRD) resolves packing differences. For instance, intramolecular O–H⋯O hydrogen bonds in the title compound form S(6) ring motifs, while intermolecular bonds create R22(8) dimers .
- Residual Solvents: TGA-DSC analysis quantifies solvent content, while elemental analysis (C, H, N) ensures stoichiometric consistency .
Advanced: What strategies optimize crystallization for X-ray diffraction studies?
Answer:
- Solvent Screening: Methanol, ethanol, or DMSO/water mixtures (v/v 7:3) promote slow evaporation, yielding diffraction-quality crystals. For hygroscopic compounds, anhydrous conditions (e.g., THF/hexane) are preferred .
- Temperature Gradients: Gradual cooling (4°C → -20°C over 48 hours) minimizes lattice defects.
- Additives: Trace trifluoroacetic acid (TFA) can protonate amino groups, enhancing crystal lattice stability via ionic interactions .
Advanced: How does the morpholine moiety influence the compound’s physicochemical properties?
Answer:
- Solubility: Morpholine’s tertiary amine enhances water solubility at acidic pH (pH 2–4) via protonation. LogP values typically range from 1.5–2.5, balancing lipophilicity for membrane permeability .
- Conformational Rigidity: The morpholine ring restricts rotational freedom, stabilizing bioactive conformations. DFT calculations (B3LYP/6-31G*) show dihedral angles between the benzylamino and morpholine groups near 32°, influencing receptor binding .
Advanced: What mechanistic hypotheses exist for this compound’s biological activity?
Answer:
While specific targets are underexplored, structural analogs suggest:
- Kinase Inhibition: The benzoic acid scaffold may chelate Mg2+ in ATP-binding pockets (e.g., MAPK or PI3K). Molecular docking (AutoDock Vina) predicts binding affinities (ΔG ≈ -9.5 kcal/mol) .
- GPCR Modulation: The fluorobenzyl group mimics catecholamine pharmacophores, potentially interacting with adrenergic receptors. Radioligand displacement assays (e.g., 3H-dihydroalprenolol) can validate this .
Advanced: How can SAR studies improve potency against enzymatic targets?
Answer:
- Fluorine Substitution: Para- or meta-fluorine on the benzyl group enhances electron-withdrawing effects, stabilizing π-π interactions with aromatic residues (e.g., Tyr343 in PTP1B) .
- Morpholine Modifications: Replacing morpholine with piperazine or thiomorpholine alters basicity and H-bond acceptor capacity. In vitro IC50 assays (e.g., phosphatase inhibition) guide optimization .
Basic: What stability challenges arise during storage, and how are they mitigated?
Answer:
- Hydrolysis: The amide bond is susceptible to aqueous hydrolysis. Lyophilization and storage at -20°C under argon extend shelf life (>2 years).
- Photodegradation: UV/Vis exposure cleaves the fluorobenzyl group. Amber glass vials and light-blocking packaging are essential .
Advanced: How do researchers validate computational models for this compound?
Answer:
- Docking Validation: Co-crystallization with target proteins (e.g., PDB: 1T49) confirms predicted binding poses. RMSD values <2 Å indicate model reliability .
- MD Simulations: GROMACS simulations (50 ns, NPT ensemble) assess conformational stability. Root-mean-square fluctuation (RMSF) plots highlight flexible regions (e.g., morpholine ring) .
Advanced: What analytical pitfalls occur in quantifying trace impurities?
Answer:
- Co-elution in HPLC: Degradation products (e.g., de-fluorinated analogs) may co-elute. UPLC-MS/MS with MRM transitions (e.g., m/z 345 → 301) enhances specificity .
- NMR Signal Overlap: Residual DMSO (δ 2.5 ppm) obscures aromatic signals. Deuterated methanol (CD3OD) or inverse-gated decoupling improves resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
